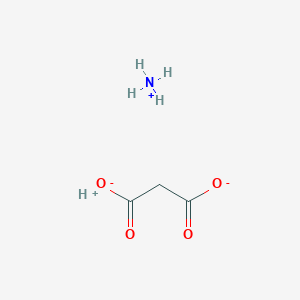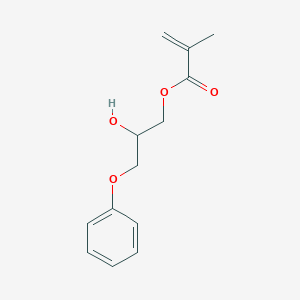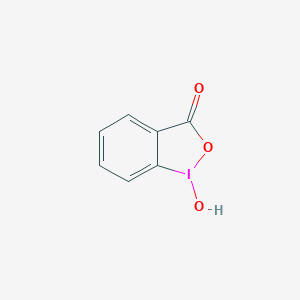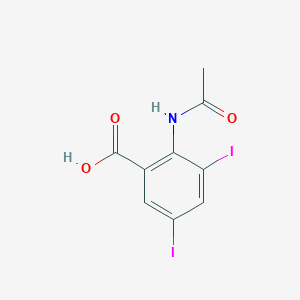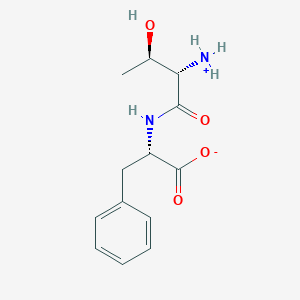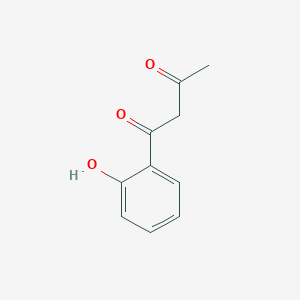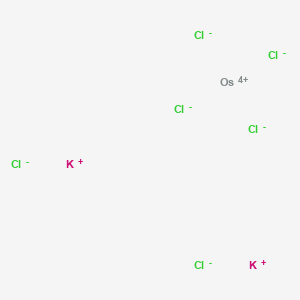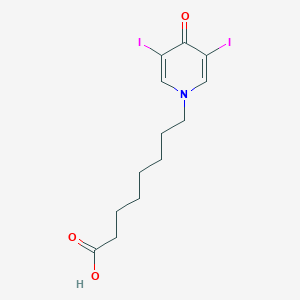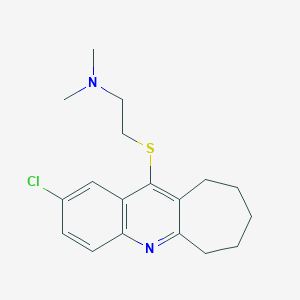![molecular formula C10H10O B092920 Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one CAS No. 15719-09-2](/img/structure/B92920.png)
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one (TDD) is a bicyclic ketone that has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. TDD is a versatile compound that exhibits unique properties, making it an attractive target for researchers.
Mecanismo De Acción
The mechanism of action of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one is not fully understood. However, it is believed that Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one may exert its biological activities through the inhibition of enzymes or the modulation of signaling pathways. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has also been shown to modulate signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and physiological effects:
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one exhibits antibacterial, antifungal, and antitumor activities. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. In vivo studies have demonstrated that Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one exhibits anti-inflammatory, analgesic, and antihypertensive activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one in lab experiments include its versatility, unique properties, and potential applications in various fields. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one can be synthesized using several methods, and it can be used as a starting material for the synthesis of various natural products and bioactive compounds. However, the limitations of using Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one in lab experiments include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one. Firstly, further studies are needed to elucidate the mechanism of action of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one. Secondly, the potential applications of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one in medicinal chemistry, material science, and organic synthesis should be explored further. Thirdly, the synthesis of new derivatives of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one should be investigated to improve its solubility and reduce its toxicity. Finally, the potential of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one as a scaffold for the design of new drugs should be explored further.
Métodos De Síntesis
The synthesis of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been achieved through several methods, including the Diels-Alder reaction, the Birch reduction, and the Robinson annulation. The Diels-Alder reaction involves the reaction between a diene and a dienophile, resulting in the formation of a cyclohexene ring. The Birch reduction involves the reduction of an aromatic ring using sodium metal and liquid ammonia. The Robinson annulation involves the reaction between an α,β-unsaturated ketone and a cyclic ketone, leading to the formation of a bicyclic compound.
Aplicaciones Científicas De Investigación
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been investigated for its antibacterial, antifungal, and antitumor properties. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has also been studied as a potential scaffold for the design of new drugs. In material science, Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been used as a starting material for the synthesis of various natural products and bioactive compounds.
Propiedades
Número CAS |
15719-09-2 |
|---|---|
Nombre del producto |
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one |
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
tricyclo[3.3.2.02,8]deca-6,9-dien-3-one |
InChI |
InChI=1S/C10H10O/c11-9-5-6-1-3-7-8(4-2-6)10(7)9/h1-4,6-8,10H,5H2 |
Clave InChI |
LGIUJDXRMYAWEG-UHFFFAOYSA-N |
SMILES |
C1C2C=CC3C(C3C1=O)C=C2 |
SMILES canónico |
C1C2C=CC3C(C3C1=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




